molecular formula C18H34BNO3Si B2964637 2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester CAS No. 1186127-11-6

2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester

Cat. No.: B2964637
CAS No.: 1186127-11-6
M. Wt: 351.37
InChI Key: QHQHHUIEVWSWDJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester typically involves the reaction of 2-(Triisopropylsilyl)oxazole with boronic acid pinacol ester under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for mass production. Quality control measures are implemented to ensure the consistency and purity of the final product .

Mechanism of Action

The mechanism of action of 2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating various chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester is unique due to its triisopropylsilyl group, which provides steric hindrance and enhances the stability of the compound. This makes it particularly useful in reactions where stability and selectivity are crucial .

Properties

IUPAC Name

tri(propan-2-yl)-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazol-2-yl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34BNO3Si/c1-12(2)24(13(3)4,14(5)6)16-20-11-15(21-16)19-22-17(7,8)18(9,10)23-19/h11-14H,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQHHUIEVWSWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(O2)[Si](C(C)C)(C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34BNO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-Triisopropylsilanyl-oxazole (intermediate 16, 10 g, 44.365 mmol) is dissolved in 40 mL abs. diethylether under argon. The solution is cooled to −78° C. and n-butyllithium (1.6 M solution in hexane, 100 mL, 160 mmol) is added slowly at that temperature. After stirring for 1 h boronic acid triispropylester (12 mL, 52.193 mmol) 20 mL abs. THF is added slowly. The mixture is stirred for 2 h, and is warmed to r.t. The mixture is quenched with methanol. 2,3-Dihydroxy-2,3-dimethylbutane (pinacole, 5.243 g, 44.365 mmol) is dissolved in 10 mL THF and injected to the mixture at 18° C. within 3 min. The mixture is acidified to pH 5 with acetic acid and stirred for 12 h. After addition of 150 mL diethylether and filtration over silica gel, the solvent is evaporated in vacuo. Yield: 15.2 g; ESI mass spectrum: [M+H]+=352; retention time HPLC: 1.334 min (HPLC method Z001_002).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 g
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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100 mL
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reactant
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0 (± 1) mol
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5.243 g
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reactant
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10 mL
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Reaction Step Five
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0 (± 1) mol
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solvent
Reaction Step Six
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150 mL
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solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

To a solution of 2-(triisopropylsilyl)oxazole (6.7 g) in THF (200 mL) was added dropwise n-butyllithium hexane solution (1.6M, 22.3 mL) at −78° C. The reaction mixture was stirred at −78° C. for 1 hr under nitrogen atmosphere, triisopropylborate (8.2 mL) was added thereto, and mixture was stirred at −78° C. for 2 hr. The mixture was allowed to be warmed to room temperature, and stirred overnight. To the reaction mixture was added a solution of 2,3-dimethylbutane-2,3-diol (3.51 g) in THF (20 mL) and acetic acid (2.3 mL), and the mixture was stirred at room temperature for 2 hr. The solvent was evaporated under reduced pressure, water was added thereto, and the mixture was extracted with ethyl acetate. The extract was washed with water and saturated brine, and dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (8.8 g).
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
n-butyllithium hexane
Quantity
22.3 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
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solvent
Reaction Step One
Quantity
8.2 mL
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reactant
Reaction Step Two
Quantity
3.51 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
2.3 mL
Type
solvent
Reaction Step Three

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